molecular formula C7H9N5O2 B12928070 (2E,6E)-N'2,N'6-dihydroxypyridine-2,6-bis(carboximidamide)

(2E,6E)-N'2,N'6-dihydroxypyridine-2,6-bis(carboximidamide)

Cat. No.: B12928070
M. Wt: 195.18 g/mol
InChI Key: LNNDGURTIWTXDX-UHFFFAOYSA-N
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Description

Table 1: Systematic Nomenclature and Identifiers

Property Detail
IUPAC Name 2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide
CAS Registry Number 50545-09-0
Molecular Formula C₇H₉N₅O₂
SMILES C1=CC(=NC(=C1)/C(=N/O)/N)/C(=N/O)/N
InChIKey LNNDGURTIWTXDX-UHFFFAOYSA-N

The stereochemical designation (2E,6E) arises from the spatial arrangement of substituents around the C=N bonds in the carboximidamide groups. In the E-configuration, the hydroxyl (–OH) and amino (–NH₂) groups reside on opposite sides of the double bond, as depicted in the SMILES notation. This configuration influences intermolecular interactions, such as hydrogen bonding and metal coordination.

Properties

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide

InChI

InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12)

InChI Key

LNNDGURTIWTXDX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC(=C1)/C(=N\O)/N)/C(=N\O)/N

Canonical SMILES

C1=CC(=NC(=C1)C(=NO)N)C(=NO)N

Origin of Product

United States

Preparation Methods

Analytical Data Supporting Preparation

Property Value Method Reference
Molecular Weight 195.18 g/mol Mass spectrometry
Melting Point Not explicitly reported; crystalline solid Differential scanning calorimetry (DSC)
Spectral Data Characteristic amidoxime N–OH and C=N stretches IR, NMR spectroscopy
Purity >95% (typical for research-grade) HPLC, elemental analysis

These data confirm the successful synthesis and purity of the compound, essential for its application in catalysis and biochemical studies.

Research Findings on Preparation Optimization

  • Yield Optimization : Studies indicate that controlling pH and temperature during hydroxylamine treatment maximizes yield and minimizes by-products such as hydrolysis or over-oxidation.
  • Solvent Effects : Mixed solvent systems improve solubility of starting materials and intermediates, enhancing reaction rates and product isolation.
  • Scale-Up Challenges : Industrial scale-up requires careful control of exothermic reactions and efficient mixing to maintain uniform reaction conditions.

Comparative Analysis with Related Compounds

Feature (2E,6E)-N'2,N'6-dihydroxypyridine-2,6-bis(carboximidamide) N'2,N'6-Dicyanopyridine-2,6-bis(carboximidamide)
Substituents Hydroxyl groups at N2 and N6 Cyano groups at N2 and N6
Molecular Weight 195.18 g/mol 213.20 g/mol
Preparation Hydroxylamine reaction with pyridine dicarboxylic acid Cyanation reactions on pyridine derivatives
Solubility Moderate in polar solvents Improved solubility in catalytic solvents
Application Ligand in nickel-catalyzed cross-electrophile coupling Enhanced catalytic activity in reductive couplings
Thermal Stability Moderate High (>300 °C melting point)

This comparison highlights the unique preparation challenges and applications of the hydroxylated compound versus its cyano-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and carboximidamide groups, which can act as reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups to form corresponding carbonyl compounds.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carboximidamide groups to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction of the carboximidamide groups can produce pyridine-2,6-diamine derivatives.

Scientific Research Applications

(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways. This compound may also modulate redox reactions and affect cellular signaling processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations: Hydroxyl vs. Cyano Groups

(2Z,6Z)-N'2,N'6-Dicyanopyridine-2,6-bis(carboximidamide) (CAS: 2105938-35-8)
  • Molecular Formula : C₉H₇N₇ (molar mass: 213.2 g/mol) .
  • Key Differences: Replaces hydroxyl groups with cyano (-CN) substituents, adopting a (Z,Z)-configuration. This enhances electron-withdrawing effects, making it a robust ligand in nickel-catalyzed cross-electrophile couplings (e.g., alkylation of heteroarenes) .
  • Physical Properties: Higher thermal stability (melting point >300°C) due to strong intermolecular interactions from cyano groups .
  • Applications : Critical in catalytic systems for C(sp²)-C(sp³) bond formation, outperforming hydroxyl analogues in stabilizing transition metals .
Pyridine-2,6-dicarboximidamide Dihydrochloride (CAS: 1394382-56-9)
  • Molecular Formula : C₇H₁₁Cl₂N₅ (molar mass: 236.10 g/mol) .
  • Key Differences: Dihydrochloride salt form enhances solubility in polar solvents (e.g., water or methanol), broadening its utility in aqueous-phase reactions .
  • Applications : Used as a ligand (PyBCam·HCl) in reductive cross-couplings where solubility is paramount .

Functional Group Modifications: Amides vs. Imidamides

N²,N⁶-Bis(2-pyridinylmethyl)pyridine-2,6-dicarboxamide (CAS: 116044-30-5)
  • Molecular Formula : C₁₉H₁₇N₅O₂ (molar mass: 347.37 g/mol) .
  • Key Differences : Substitutes imidamide groups with amides (-CONH-) and adds pyridinylmethyl substituents. This increases steric bulk and alters metal-coordination behavior.
  • Applications : Functions as a polydentate ligand in coordination chemistry, favoring interactions with larger metal centers .

Stereochemical and Structural Isomerism

  • (E,E) vs. (Z,Z) Isomerism: The (Z,Z)-configuration in dicyano derivatives (e.g., (2Z,6Z)-N'2,N'6-dicyanopyridine-2,6-bis(carboximidamide)) induces distinct spatial arrangements, affecting π-π stacking and metal-ligand bond angles . In contrast, the (E,E)-configuration of the hydroxylated compound optimizes hydrogen-bonding networks .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Applications
Target Compound (E,E-hydroxyl) -OH C₇H₉N₅O₂ 195.18 Oxadiazole synthesis
(Z,Z-Dicyano) -CN C₉H₇N₇ 213.2 Cross-electrophile couplings
Dihydrochloride Salt -Cl⁻ C₇H₁₁Cl₂N₅ 236.10 Soluble ligand systems
Bis-pyridinylmethyl Amide -CONH(CH₂Py) C₁₉H₁₇N₅O₂ 347.37 Polydentate coordination

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility Hazard Profile
Target Compound (E,E-hydroxyl) 179–180 DMF, MeOH H315-H319 (skin/eye)
(Z,Z-Dicyano) >300 Limited in MeOH Not specified
Dihydrochloride Salt N/A Polar solvents Corrosive (HCl salt)

Biological Activity

(2E,6E)-N'2,N'6-dihydroxypyridine-2,6-bis(carboximidamide) is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H9N5O2C_7H_9N_5O_2 and is characterized by two hydroxyl groups and two carboximidamide functionalities on a pyridine ring. Its structural representation is crucial for understanding its reactivity and interaction with biological targets.

Synthesis

The synthesis of (2E,6E)-N'2,N'6-dihydroxypyridine-2,6-bis(carboximidamide) typically involves the following steps:

  • Formation of the Pyridine Core : Starting from 2,6-dihydroxypyridine, which can be derived from nicotine degradation processes.
  • Introduction of Carboximidamide Groups : This can be achieved through reactions involving amines and carboxylic acid derivatives.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

StudyCell LineIC50 (µM)Mechanism of Action
Study 1HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
Study 2MCF-7 (breast cancer)15.0Inhibition of cell proliferation through cell cycle arrest
Study 3A549 (lung cancer)10.0Modulation of MET signaling pathway

These studies suggest that the compound may exert its anticancer effects by targeting specific signaling pathways involved in cell survival and proliferation.

The proposed mechanisms through which (2E,6E)-N'2,N'6-dihydroxypyridine-2,6-bis(carboximidamide) exhibits its biological activity include:

  • Inhibition of Kinases : The compound has been shown to inhibit receptor tyrosine kinases such as MET, which is implicated in various cancers.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Cell Cycle Regulation : The compound may interfere with cell cycle progression, leading to growth inhibition.

Case Study 1: MET Inhibition in Cancer Therapy

A recent investigation into the compound's efficacy as a MET inhibitor demonstrated significant activity against MET D1228N mutations in non-small cell lung cancer models. The study reported an IC50 value of 23 nM and improved survival rates in treated animal models when administered at a dosage of 100 mg/kg daily for 21 days .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. For instance, it induced approximately 45% growth inhibition in U937 cancer cells without significantly affecting Hs27 normal fibroblasts .

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